molecular formula C14H10ClF2NO2 B4431900 N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide

N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide

Cat. No. B4431900
M. Wt: 297.68 g/mol
InChI Key: IOWPHWJIHGFAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide, also known as DFN-02, is a chemical compound that has been the subject of numerous scientific studies due to its potential application in the treatment of various medical conditions. The compound was first synthesized in the early 2000s and has since been studied extensively for its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide is not fully understood, but it is believed to act on the central nervous system to reduce pain and inflammation. The compound is thought to modulate the activity of certain neurotransmitters and receptors involved in pain signaling, including the mu-opioid receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory properties, the compound has been shown to reduce anxiety and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide for lab experiments is its high potency and selectivity for certain receptors involved in pain signaling. This makes it a valuable tool for studying the mechanisms of pain and inflammation in animal models. However, one limitation of the compound is its relatively short half-life, which may make it less effective in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in the treatment of pain and inflammation. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and potential therapeutic benefits in humans.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide has been studied for its potential application in the treatment of various medical conditions, including pain, inflammation, and neurological disorders. Several studies have demonstrated the compound's ability to reduce pain and inflammation in animal models, suggesting that it may have potential as a novel analgesic.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c15-9-2-1-3-11(6-9)18-14(19)8-20-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWPHWJIHGFAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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